Home > Products > Screening Compounds P54545 > 4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine -

4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Catalog Number: EVT-5406791
CAS Number:
Molecular Formula: C16H21N7O
Molecular Weight: 327.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Substituted Amino-1H-pyrazolo[3,4-d]pyrimidines

Compound Description: This class of compounds, particularly 3,6-dimethyl-1-phenyl-4-[3-(1-acetyl-5‐(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)anilino]-1H-pyazolo[3,4-d]pyrimidine (8b), demonstrated potent growth inhibitory activity against the human breast adenocarcinoma (MCF-7) cell line. []

Relevance: The core structure of these compounds, 1H-pyrazolo[3,4-d]pyrimidine, is shared with the target compound, 4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. The presence of various substitutions at the 4-position of the pyrazolo[3,4-d]pyrimidine scaffold suggests the potential for modifications at this position to influence biological activity. []

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one (3)

Compound Description: This compound incorporates a thieno[2,3-d]pyrimidine moiety and was synthesized using a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative as a starting material. []

Relevance: While not directly containing the same core structure, this compound highlights the use of fused heterocycles, particularly those incorporating pyrimidine and pyrazole rings, which are also present in the target compound 4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. []

1-(1, 3-Benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidines

Compound Description: This series of compounds was synthesized and evaluated for their cytotoxic activity against MCF-7, Hep G2, and Hela cell lines. []

Relevance: These compounds share the 1H-pyrazolo[3,4-d]pyrimidine core with the target compound 4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Their synthesis and biological evaluation emphasize the importance of this scaffold in medicinal chemistry, particularly in the context of anticancer drug discovery. []

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416, 1)

Compound Description: This compound, BI 894416, is a potent and selective spleen tyrosine kinase (SYK) inhibitor being developed for the treatment of severe asthma. []

Relevance: Though not identical, the presence of the pyrazolo[3,4-d]pyridine moiety in BI 894416 highlights the structural similarity to the pyrazolo[3,4-d]pyrimidine core of the target compound, 4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. This similarity suggests potential for exploring the target compound's inhibitory activity against SYK or related kinases. []

(Z)-4-((3-amino-5-imino-1-phenyl-1H-pyrazol-4(5H)-ylidene)methylamino)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one (5)

Compound Description: This compound exhibited promising anti-breast cancer activity against the MCF7 cell line. []

Relevance: While not sharing the exact core structure, this compound emphasizes the relevance of substituted pyrazole rings in medicinal chemistry, particularly for anticancer activity. This structural motif is also present within the target compound 4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, suggesting potential for similar biological activity. []

3-(4-Bromophenyl)-1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (13)

Compound Description: This compound demonstrated potent anti-breast cancer activity against the MCF7 cell line. []

Relevance: While not sharing the exact core structure, compound 13 contains a pyrimidine ring linked to a substituted pyrazole ring, similar to the target compound 4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. The presence of these structural features and the observed anticancer activity suggests the potential for exploring the target compound's activity against similar cancer cell lines. []

4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine (1)

Compound Description: This compound served as a key intermediate for synthesizing various imidazolopyrazole and pyrazolo[3,4-a]pyrimidine derivatives. Some of these derivatives showed promising antioxidant properties and DNA protection capabilities. []

Relevance: Although not identical to the target compound, compound 1 shares the pyrazolopyridine core structure, emphasizing the importance of this scaffold in designing biologically active compounds. This structural similarity hints at potential antioxidant and DNA-protective properties for the target compound 4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. []

Properties

Product Name

4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

IUPAC Name

4-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]-6-(methoxymethyl)-1-methylpyrazolo[3,4-d]pyrimidine

Molecular Formula

C16H21N7O

Molecular Weight

327.38 g/mol

InChI

InChI=1S/C16H21N7O/c1-10-5-11(2)23(20-10)12-7-22(8-12)16-13-6-17-21(3)15(13)18-14(19-16)9-24-4/h5-6,12H,7-9H2,1-4H3

InChI Key

NXWARZGXXWZCJN-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C2CN(C2)C3=NC(=NC4=C3C=NN4C)COC)C

Canonical SMILES

CC1=CC(=NN1C2CN(C2)C3=NC(=NC4=C3C=NN4C)COC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.